1-[4-(Propan-2-yl)phenyl]ethan-1-ol
Description
1-[4-(Propan-2-yl)phenyl]ethan-1-ol (CAS 1475-10-1) is a substituted aromatic alcohol with the molecular formula C₁₁H₁₆O and a molecular weight of 164.25 g/mol . Its structure comprises a benzene ring substituted at the para position with an isopropyl group (-CH(CH₃)₂) and an ethanol group (-CH₂CH₂OH) (Figure 1). The compound is a liquid at room temperature and is cataloged as a life science reagent, suggesting applications in pharmaceuticals or organic synthesis .
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9,12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWMXVJCBUKVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[4-(Propan-2-yl)phenyl]ethan-1-ol can be synthesized through various synthetic routes. One common method involves the reduction of 1-[4-(Propan-2-yl)phenyl]ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically proceeds in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Propan-2-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 1-[4-(Propan-2-yl)phenyl]ethanone
Reduction: 1-[4-(Propan-2-yl)phenyl]ethane
Substitution: 1-[4-(Propan-2-yl)phenyl]ethyl chloride
Scientific Research Applications
1-[4-(Propan-2-yl)phenyl]ethan-1-ol is being investigated for its potential therapeutic effects due to its unique structural features, which include both hydroxyl and isopropyl groups. These features contribute to its biological activity, particularly in enzyme inhibition.
Case Study: Enzyme Inhibition
Research has demonstrated that this compound can act as an enzyme inhibitor, which may disrupt normal biochemical pathways. Studies utilizing molecular docking techniques have shown that it binds effectively to specific enzyme active sites, suggesting potential applications in treating diseases related to enzyme dysfunction.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its chiral nature allows it to be used as a building block for more complex molecules, including biologically active compounds.
Synthesis Pathways
Several methods exist for synthesizing this compound, making it accessible for research and industrial applications. The compound can be synthesized through various reactions involving starting materials that contain similar functional groups.
Research indicates that this compound exhibits significant biological activity, particularly in the context of anti-inflammatory properties. Controlled studies have evaluated its efficacy in reducing inflammation in animal models, providing insights into its potential therapeutic uses.
Table: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Enzyme Inhibition | Disruption of biochemical pathways |
| Anti-inflammatory | Reduction of inflammation in animal models |
| Potential Therapeutic Uses | Treatment of metabolic disorders |
Industrial Applications
Beyond pharmaceutical uses, this compound has potential applications in various industrial sectors, including:
- Additive Manufacturing : As a component in the production of advanced materials.
- Biomaterials : Its properties may be harnessed for developing new biomaterials for medical applications .
Conclusion and Future Directions
The compound this compound presents a promising avenue for research and application in medicinal chemistry and organic synthesis. Its unique structural characteristics and biological activities warrant further investigation into its potential therapeutic uses and industrial applications. Ongoing studies will likely enhance our understanding of this compound's capabilities and lead to novel applications in various scientific fields.
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the compound’s aromatic ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Alkyl Substituents
- 1-(4-Ethylphenyl)ethan-1-ol (C₁₀H₁₄O, MW 150.22 g/mol):
Differs by having a smaller ethyl (-CH₂CH₃) group instead of isopropyl. This reduces steric bulk and lipophilicity compared to the target compound . - 1-(4-Methylphenyl)-1-propanol (CAS 25574-04-3, C₁₀H₁₄O): Features a methyl (-CH₃) substituent and a longer propanol chain (-CH₂CH₂CH₂OH). The shorter alkyl group decreases molecular weight (vs. target: 164.25 g/mol), while the extended alcohol chain may alter solubility .
Heteroatom-Containing Substituents
- (1S)-1-[4-(Propan-2-yloxy)phenyl]ethan-1-ol (C₁₁H₁₆O₂, MW 180.24 g/mol):
Replaces the isopropyl group with an isopropyl ether (-OCH(CH₃)₂), introducing polarity and hydrogen-bonding capacity. This increases molecular weight by 16 g/mol compared to the target . - 1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol: Substitutes isopropyl with a pyrazole ring, introducing aromatic heterocyclic character.
Functional Group Modifications
- 1-(4-Ethylphenyl)-2-methylpropan-1-one (CAS 15971-77-4, C₁₂H₁₆O):
Replaces the alcohol (-OH) with a ketone (=O), eliminating hydrogen-bonding capability. The branched 2-methylpropan-1-one group increases steric hindrance . - 1-[4-(2-Propynyloxy)phenyl]-1-ethanone (C₁₁H₁₀O₂, MW 174.20 g/mol): Combines a ketone with a propargyl ether (-O-C≡CH), introducing alkyne reactivity and electronic effects from the triple bond .
Comparative Data Table
*Estimated based on molecular formula.
Key Findings
Steric and Electronic Effects :
- Isopropyl and ethyl substituents donate electrons via inductive effects, activating the benzene ring for electrophilic substitution. However, the isopropyl group’s bulkiness may hinder reactions requiring planar access to the ring .
- Ether-containing analogs (e.g., ) exhibit increased polarity, enhancing solubility in aqueous media compared to purely alkyl-substituted derivatives .
Functional Group Reactivity :
- Alcohols (target compound) can undergo oxidation to ketones or esters, while ketones (e.g., ) are less reactive toward nucleophiles without reduction .
Applications :
Biological Activity
1-[4-(Propan-2-yl)phenyl]ethan-1-ol, also known as 4-Isopropylphenyl ethanol, is an organic compound with potential biological activities. This article reviews its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant case studies and research findings.
- Chemical Formula : C12H18O
- CAS Number : 1475-10-1
- Molecular Weight : 182.27 g/mol
Antioxidant Activity
Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. Studies have shown that derivatives of phenolic compounds exhibit significant antioxidant properties. For instance, compounds similar to this compound have been evaluated using the DPPH radical scavenging method.
Table 1: Antioxidant Activity of Related Compounds
| Compound Name | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| This compound | TBD | |
| Ascorbic Acid | 100 | |
| 3-(4-Methoxyphenyl)propanamide | 135 |
The antioxidant activity of related compounds has been found to surpass that of ascorbic acid, indicating a promising potential for therapeutic applications.
Anticancer Activity
The anticancer properties of this compound and its derivatives have been investigated through various assays. The MTT assay is commonly used to assess cell viability in cancer cell lines.
Case Study: Anticancer Evaluation
In a study evaluating the cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, it was found that certain derivatives exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells. This suggests a selective action against specific cancer types.
Table 2: Cytotoxicity of Compounds in Cancer Cell Lines
Antimicrobial Activity
The antimicrobial properties of phenolic compounds have been widely studied. Research indicates that certain derivatives can exhibit moderate antibacterial activity against various strains of bacteria.
Table 3: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|---|
| This compound | N. meningitidis | TBD | |
| H. influenzae | TBD | TBD |
Structure–Activity Relationship
Understanding the structure–activity relationship (SAR) of this compound can provide insights into its biological efficacy. Variations in the aromatic and aliphatic portions of the molecule significantly influence its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
